2-Morpholinothiazole-4-carbaldehyde

Catalog No.
S689579
CAS No.
126533-97-9
M.F
C8H10N2O2S
M. Wt
198.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinothiazole-4-carbaldehyde

CAS Number

126533-97-9

Product Name

2-Morpholinothiazole-4-carbaldehyde

IUPAC Name

2-morpholin-4-yl-1,3-thiazole-4-carbaldehyde

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

InChI

InChI=1S/C8H10N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h5-6H,1-4H2

InChI Key

JPJSUXPYPAQDDL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=CS2)C=O

Canonical SMILES

C1COCCN1C2=NC(=CS2)C=O

Field: Fluorescence Sensing

Application Summary: A novel thiazole-based carbaldehyde bearing benzimidazole fluorophore, which includes 2-Morpholinothiazole-4-carbaldehyde, has been synthesized and used as a receptor unit for fluoride anions . This compound has shown potential as a sensor for fluoride anions due to its fluorescence enhancement in the presence of these anions .

Methods of Application: The receptor was prepared through a multi-step synthesis process . The anion sensing activities of the receptor were studied for various anions in acetonitrile solvent . The receptor showed fluorescence enhancement in the presence of fluoride anion due to an intramolecular charge transfer (ICT) mechanism . No significant changes were observed upon the addition of less basic anions such as OAc−, Cl−, Br−, I−, HSO4− .

Results and Outcomes: After the interaction of the fluoride anion with the receptor, there was an 88 nm red shift in emission maxima . [TBA]OH and 1H NMR titration experiments indicated that deprotonation of N-H in the benzimidazole occurred due to interaction with fluoride anions .

Field: Antimicrobial Activity

Application Summary: 2-Morpholinothiazole-4-carbaldehyde has been incorporated into the synthesis of novel α-aminophosphonate derivatives . These compounds have been designed and synthesized for potential antimicrobial activity .

Methods of Application: The α-aminophosphonate derivatives were synthesized by condensation of three components via a one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation . The design strategy was based on the synthesis of novel α-aminophosphonate derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties .

Field: Organic Synthesis

Application Summary: 2-Morpholinothiazole-4-carbaldehyde is used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of larger, more complex molecules .

Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized . 2-morpholinothiazole-4-carbaldehyde is typically used in reactions involving condensation or addition .

Results and Outcomes: The results and outcomes of these syntheses can also vary widely, but the use of 2-Morpholinothiazole-4-carbaldehyde as a building block can often lead to the successful synthesis of the target molecule .

2-Morpholinothiazole-4-carbaldehyde is a heterocyclic compound characterized by the presence of both a thiazole ring and a morpholine moiety, with an aldehyde functional group at the 4-position of the thiazole. Its molecular formula is C9H12N2O3SC_9H_{12}N_2O_3S, and it has a molecular weight of approximately 228.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications and biological interactions.

The reactivity of 2-Morpholinothiazole-4-carbaldehyde can be attributed to its functional groups. The aldehyde group can undergo typical reactions such as oxidation to form carboxylic acids or reduction to yield alcohols. Additionally, the thiazole nitrogen can participate in nucleophilic substitutions, while the morpholine ring can engage in various electrophilic aromatic substitutions. These reactions enable the synthesis of diverse derivatives with potentially enhanced biological activities.

Research has indicated that 2-Morpholinothiazole-4-carbaldehyde and its derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, studies have shown that chalcone derivatives based on this compound possess potent anticancer activity against various cancer cell lines . The structural characteristics of 2-Morpholinothiazole-4-carbaldehyde contribute to its interaction with biological targets, making it a subject of interest in drug development.

Several synthesis methods for 2-Morpholinothiazole-4-carbaldehyde have been reported:

  • Condensation Reactions: The compound can be synthesized through condensation reactions between morpholine and thiazole derivatives, followed by formylation to introduce the aldehyde group.
  • Cyclization Techniques: Utilizing cyclization methods involving thioketones and amines can yield this compound efficiently.
  • Functional Group Transformations: Starting from simpler thiazole derivatives, various functional group transformations can be employed to achieve the desired morpholine and aldehyde functionalities .

2-Morpholinothiazole-4-carbaldehyde has several applications in medicinal chemistry:

  • Anticancer Agents: Its derivatives are being explored as potential anticancer drugs due to their ability to inhibit tumor growth.
  • Antimicrobial Agents: The compound shows promise in combating bacterial infections, making it relevant in pharmaceutical formulations.
  • Chemical Probes: It serves as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells.

Interaction studies involving 2-Morpholinothiazole-4-carbaldehyde focus on its binding affinity to various biological targets. Research has demonstrated that modifications on the thiazole ring can significantly alter its interaction with enzymes and receptors, enhancing or diminishing its biological efficacy. Such studies are crucial for understanding the structure-activity relationship of this compound and optimizing its therapeutic potential.

Several compounds share structural similarities with 2-Morpholinothiazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-2-morpholinothiazole-5-carboxylic acidContains a carboxylic acid group at position 5Exhibits different solubility and reactivity
ThiazolylmorpholineLacks the aldehyde functionalityFocused on antibacterial properties
MorpholinothiazolylbenzamideIncorporates a benzamide moietyEnhanced selectivity towards specific cancer types

Each of these compounds presents unique properties that differentiate them from 2-Morpholinothiazole-4-carbaldehyde, particularly regarding their biological activities and potential applications in drug development.

XLogP3

0.8

Wikipedia

2-Morpholinothiazole-4-carbaldehyde

Dates

Modify: 2023-08-15

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